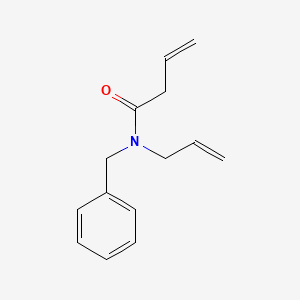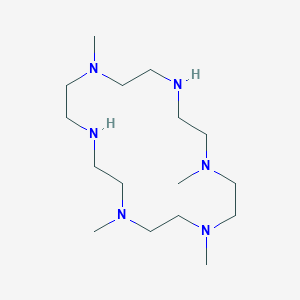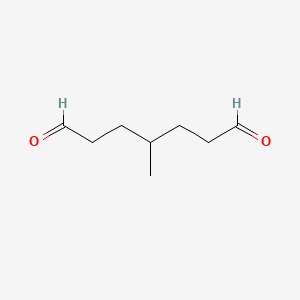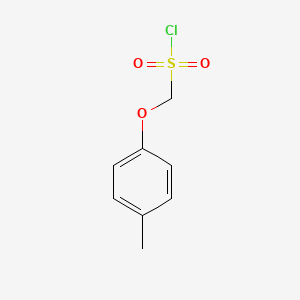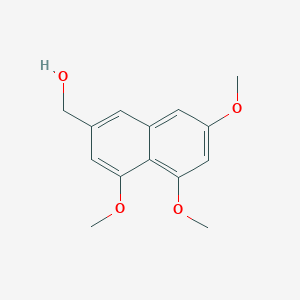
9H-Xanthen-9-one, 2,3,4,4a-tetrahydro-1-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Xanthen-9-one, 2,3,4,4a-tetrahydro-1-hydroxy- is a derivative of xanthone, a class of organic compounds known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthen-9-one, 2,3,4,4a-tetrahydro-1-hydroxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another approach involves the use of zinc chloride and phosphoryl chloride to improve yield and reduce reaction time .
Industrial Production Methods: Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction rates and yields. The use of catalysts such as ytterbium, palladium, and ruthenium has also been explored to facilitate the synthesis of xanthone derivatives .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated forms.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups onto the xanthene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted xanthones, hydroxylated derivatives, and fully reduced xanthene compounds .
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-Alzheimer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 9H-Xanthen-9-one, 2,3,4,4a-tetrahydro-1-hydroxy- involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways that regulate cell growth, differentiation, and apoptosis .
Comparaison Avec Des Composés Similaires
- 1-hydroxy-1,2,3,4-tetrahydro-9H-xanthen-9-one
- 2-methoxy-1,2,3,4-tetrahydro-9H-xanthen-9-one
- 5,7-dichloro-1,2,3,4-tetrahydro-9H-xanthen-9-one
Uniqueness: Compared to its analogs, 9H-Xanthen-9-one, 2,3,4,4a-tetrahydro-1-hydroxy- stands out due to its specific hydroxy and tetrahydro functionalities, which confer unique chemical reactivity and biological activity. These features make it a valuable compound for targeted research and industrial applications.
Propriétés
Numéro CAS |
193410-85-4 |
|---|---|
Formule moléculaire |
C13H12O3 |
Poids moléculaire |
216.23 g/mol |
Nom IUPAC |
9-hydroxy-2,3,4,4a-tetrahydroxanthen-1-one |
InChI |
InChI=1S/C13H12O3/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h1-2,4,6,11,15H,3,5,7H2 |
Clé InChI |
UZRGXYQCRRQLNX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(=C(C3=CC=CC=C3O2)O)C(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonic acid, [amino(3-nitrophenyl)methyl]-, diphenyl ester](/img/structure/B12560885.png)
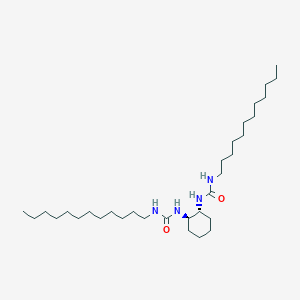
![2-Pyrrolidinone, 4-[(methylsulfonyl)oxy]-, (4S)-](/img/structure/B12560899.png)
![5-Bromo-2-[4-(pentyloxy)phenyl]pyridine](/img/structure/B12560903.png)
![[(3-Hydroxyphenyl)methoxy]acetaldehyde](/img/structure/B12560907.png)
![{[2,4-Bis(pentyloxy)phenyl]phosphoryl}bis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B12560914.png)
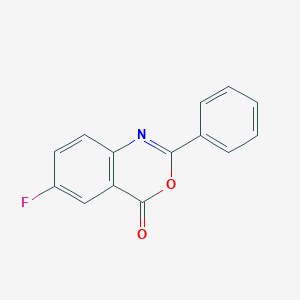
![2-[2-[2-(Methylamino)-5-nitrophenoxy]ethoxy]ethanol](/img/structure/B12560920.png)
